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molecular formula C14H16F3NO3 B8389080 [(4-Trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid

[(4-Trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid

Cat. No. B8389080
M. Wt: 303.28 g/mol
InChI Key: OALLDYMFWUWOFW-UHFFFAOYSA-N
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Patent
US09096524B2

Procedure details

Trifluoroacetic acid (2 mL) is added to a solution of [1-(4-trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid tert-butyl ester (769 mg; 2.14 mmol, prepared in accordance with Example 10) in dichloromethane (2 mL). The reaction mixture is stirred until complete conversion is observed, is then concentrated under reduced pressure and co-evaporated with toluene (10 mL) to yield the desired product (985 mg, 2.14 mmol).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
[1-(4-trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid tert-butyl ester
Quantity
769 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([O:12][C:13](=[O:32])[CH2:14][O:15][CH:16]1[CH2:21][CH2:20][N:19]([C:22]2[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=2)[CH2:18][CH2:17]1)(C)(C)C>ClCCl>[F:30][C:28]([F:29])([F:31])[C:25]1[CH:24]=[CH:23][C:22]([N:19]2[CH2:20][CH2:21][CH:16]([O:15][CH2:14][C:13]([OH:32])=[O:12])[CH2:17][CH2:18]2)=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
[1-(4-trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid tert-butyl ester
Quantity
769 mg
Type
reactant
Smiles
C(C)(C)(C)OC(COC1CCN(CC1)C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred until complete conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure and co-evaporated with toluene (10 mL)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCC(CC1)OCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.14 mmol
AMOUNT: MASS 985 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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